
Mepazine Acetate: A Technical Guide on its
Chemical Structure, Properties, and Biological

Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mepazine acetate

Cat. No.: B3050216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Mepazine acetate, a phenothiazine derivative, was originally developed as a neuroleptic

agent. Though withdrawn from the market due to limited efficacy and safety concerns, it has

garnered renewed interest in the scientific community for its potent and selective inhibitory

effects on the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1

(MALT1). MALT1 is a key regulator of the NF-κB signaling pathway, which is implicated in

various inflammatory and autoimmune diseases, as well as certain types of cancer. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

and pharmacological properties, and biological activity of Mepazine acetate. It also includes

detailed experimental protocols for its study and visualizations of the relevant signaling

pathways.

Chemical Structure and Physicochemical Properties
Mepazine acetate, with the IUPAC name acetic acid;10-[(1-methylpiperidin-3-

yl)methyl]phenothiazine, is the acetate salt of the phenothiazine derivative Mepazine (also

known as Pecazine)[1]. The presence of the phenothiazine core, a three-ring structure with a

central thiazine ring, is characteristic of this class of compounds.
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Chemical Identifiers
Identifier Value

IUPAC Name
acetic acid;10-[(1-methylpiperidin-3-

yl)methyl]phenothiazine[1]

Synonyms Pecazine acetate, Pacatal[1][2]

CAS Number 24360-97-2[1]

Molecular Formula C21H26N2O2S[1]

Molecular Weight 370.51 g/mol [3]

Canonical SMILES
CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3S

C4=CC=CC=C42[1]

Physicochemical Properties
Quantitative data on the physicochemical properties of Mepazine acetate are not extensively

reported in the literature. The available information, primarily for the parent compound

Mepazine (Pecazine), is summarized below. It is important to note that the acetate salt form

may exhibit different properties, particularly in terms of solubility and melting point.

Property Value Source

Melting Point 80 °C (for Pecazine) [4]

Boiling Point
230-235 °C at 4 mmHg (for

Pecazine)
[4]

Solubility
Water: 50 mg/mL; DMSO: 100

mg/mL

logP (calculated) 5.6 PubChem

pKa (predicted) 8.9 (most basic) ChemAxon

Pharmacological Properties and Mechanism of
Action
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Mepazine acetate's primary pharmacological effect of current interest is its role as a potent,

selective, and reversible non-competitive allosteric inhibitor of the MALT1 protease[5].

Mechanism of Action
MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling

pathway downstream of T-cell and B-cell receptor engagement. In certain cancers, such as

Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the NF-κB pathway is

constitutively active, promoting cell survival and proliferation.

Mepazine acetate binds to an allosteric site on the MALT1 protein, inducing a conformational

change that inhibits its proteolytic activity. This inhibition prevents the cleavage of MALT1

substrates, such as RelB, and subsequently blocks the downstream activation of the NF-κB

pathway. This leads to a decrease in the expression of anti-apoptotic and pro-proliferative

genes, ultimately inducing apoptosis in MALT1-dependent cancer cells[5][6].

Pharmacodynamics
The inhibitory potency of Mepazine against MALT1 has been quantified in various studies.

Assay Target IC50 Value Source

GST-MALT1 (full length) 0.83 µM [5]

GST-MALT1 (aa 325-760) 0.42 µM [5]

MALT1 activity in ABC-DLBCL

cell lines
<5 µM

Pharmacokinetics (ADME)
Detailed pharmacokinetic data for Mepazine acetate in humans is limited due to its withdrawal

from the market. However, general characteristics of phenothiazines and some preclinical data

for Mepazine are available.

Absorption: Phenothiazines are generally well-absorbed after oral administration[7].
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Distribution: As a class, phenothiazines are highly lipophilic and widely distributed throughout

the body, with significant accumulation in the brain and other lipid-rich tissues[7].

Pharmacokinetic profiling of (S)-mepazine in mice has shown favorable accumulation in

tumors[8][9].

Metabolism: Phenothiazines undergo extensive metabolism in the liver, primarily through

oxidation and conjugation[7].

Excretion: Metabolites are primarily excreted in the urine[7].

Further research is needed to fully characterize the ADME profile of Mepazine acetate.

Historical Clinical Use and Toxicology
Mepazine was first synthesized in 1953 and was used as a neuroleptic (antipsychotic) agent[2].

It was considered to have a different side effect profile compared to other phenothiazines, with

less sedation and a lower risk of extrapyramidal symptoms[2]. However, subsequent studies

found it to be no more effective than a placebo in treating schizophrenia[2].

The most significant and life-threatening adverse effect associated with Mepazine was

agranulocytosis, a severe drop in white blood cell count, which led to its withdrawal from the

market[2][10][11]. Other potential side effects of phenothiazines include sedation, dry mouth,

constipation, urinary retention, and photosensitivity[12].

Experimental Protocols
The following are generalized protocols for key experiments involving Mepazine acetate.

These should be considered as starting points and may require optimization for specific

experimental conditions.

Synthesis of Mepazine
Disclaimer: This is a generalized synthetic scheme based on known phenothiazine chemistry

and should be performed by qualified chemists with appropriate safety precautions.

Mepazine can be synthesized by the alkylation of phenothiazine with 3-(chloromethyl)-1-

methylpiperidine[4].
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Materials:

Phenothiazine

3-(chloromethyl)-1-methylpiperidine hydrochloride

Sodium amide (NaNH2)

Toluene (anhydrous)

Sodium hydroxide (NaOH) solution

Diethyl ether

Standard laboratory glassware and safety equipment

Procedure:

A solution of phenothiazine in anhydrous toluene is treated with sodium amide to form the

sodium salt of phenothiazine.

3-(chloromethyl)-1-methylpiperidine (prepared by neutralizing the hydrochloride salt with a

base) is added to the reaction mixture.

The mixture is refluxed for several hours to allow for the N-alkylation to occur.

After cooling, the reaction mixture is washed with water and a dilute NaOH solution.

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure.

The resulting crude Mepazine can be purified by distillation under high vacuum or by

chromatography.

To obtain Mepazine acetate, the purified Mepazine base is then treated with an equimolar

amount of acetic acid in a suitable solvent like ethanol, followed by crystallization.
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High-Performance Liquid Chromatography (HPLC)
Analysis
Disclaimer: This is a general method and may require optimization for specific matrices and

instrumentation.

Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted) is

typically used.

Procedure:

Prepare a standard stock solution of Mepazine acetate in a suitable solvent (e.g., methanol

or acetonitrile).

Prepare a series of working standards by diluting the stock solution.

Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

Inject the standards and sample onto the HPLC system.

Monitor the elution at a suitable wavelength (phenothiazines typically have strong UV

absorbance around 254 nm).

Quantify the amount of Mepazine acetate in the sample by comparing its peak area to the

calibration curve generated from the standards.

Cell Viability (MTT) Assay
Materials:
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Cancer cell line of interest (e.g., ABC-DLBCL cell lines like HBL-1, OCI-Ly3)

Complete cell culture medium

96-well plates

Mepazine acetate stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight[13][14][15].

Treat the cells with various concentrations of Mepazine acetate (and a vehicle control, e.g.,

DMSO) for the desired duration (e.g., 24, 48, or 72 hours)[6].

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C, allowing viable cells to reduce the MTT to formazan crystals[14][16].

Add the solubilization solution to each well to dissolve the formazan crystals[16].

Measure the absorbance at a wavelength of ~570 nm using a plate reader[13].

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MALT1 Substrate Cleavage
Materials:

Cell line of interest (e.g., Jurkat T-cells or ABC-DLBCL cells)

Mepazine acetate
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading

control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with Mepazine acetate at the desired concentration and for the specified time. A

positive control for MALT1 activation (e.g., PMA and ionomycin for Jurkat cells) may be

included[17][18].

Lyse the cells and quantify the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.
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Visualize the protein bands using an imaging system. The inhibition of MALT1 activity will be

indicated by a decrease in the cleaved forms of its substrates[19].

Signaling Pathways and Experimental Workflows
Mepazine Acetate Inhibition of the NF-κB Signaling
Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of

inhibition by Mepazine acetate.
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Caption: Inhibition of MALT1 by Mepazine acetate blocks NF-κB activation.

Experimental Workflow for Evaluating Mepazine Acetate
This diagram outlines a typical workflow for the preclinical evaluation of Mepazine acetate's

anti-cancer effects.
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Caption: Preclinical evaluation workflow for Mepazine acetate.

Conclusion
Mepazine acetate, a compound with a history in neuroscience, has re-emerged as a valuable

research tool for studying the MALT1-NF-κB signaling axis. Its potent and selective inhibition of

MALT1 makes it a lead compound for the development of novel therapeutics for inflammatory
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diseases and MALT1-dependent cancers. This technical guide provides a foundational

understanding of Mepazine acetate's chemical and biological properties to support ongoing

and future research in this promising area. Further investigation into its pharmacokinetics and

the development of more detailed analytical and synthetic protocols will be crucial for its

potential translation into new clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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